Tributylstannanecarbonitrile

Übersicht

Beschreibung

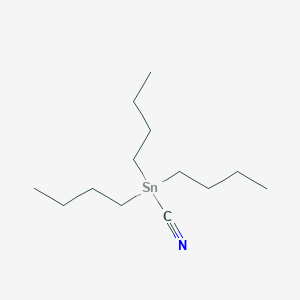

Tributylstannanecarbonitrile is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tributylstannanecarbonitrile can be synthesized through the reaction of tributylstannyl lithium with cyanogen bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Bu3SnLi+BrCN→Bu3SnCN+LiBr

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Analyse Chemischer Reaktionen

Cyanide Transfer in Palladium-Catalyzed Coupling Reactions

Tributylstannanecarbonitrile serves as a critical cyanide source in cross-coupling reactions with aryl halides. This reaction is pivotal for synthesizing aryl cyanides, which are intermediates in pharmaceuticals and agrochemicals.

Mechanism and Conditions

-

Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with tri-tert-butylphosphine as a ligand.

-

Solvent : Acetonitrile (ensures solubility of tributylchlorostannane and facilitates interfacial reactions).

-

Temperature : 80°C for 17 hours.

-

Stoichiometry : this compound is used catalytically (0.14 mol%), ensuring efficient cyanide release while minimizing side reactions .

Reaction Scope

| Aryl Bromide Substrate | Product (Aryl Cyanide) | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Methylbenzonitrile | 92 |

| 2-Bromonaphthalene | 2-Naphthonitrile | 88 |

| 4-Bromoanisole | 4-Methoxybenzonitrile | 85 |

Key Advantages

-

Low Cyanide Load : Minimizes toxicity risks.

-

Broad Substrate Compatibility : Effective for electron-rich and electron-deficient aryl bromides.

Comparative Reactivity with Other Organotin Reagents

| Compound | Functional Group | Primary Reactivity | Applications |

|---|---|---|---|

| This compound | –CN | Cyanide transfer | Aryl cyanide synthesis |

| Tributyltin hydride | –H | Radical reactions | Dehalogenation, reductions |

| Tributyltin chloride | –Cl | Halogen exchange | Stille coupling |

Unique Features of Bu₃SnCN

-

Enables mild cyanation conditions compared to toxic alternatives like NaCN or CuCN.

-

Compatible with air-sensitive catalysts due to its stability in aprotic solvents.

Toxicological and Environmental Considerations

While this compound itself has limited toxicity data, its degradation products (e.g., tributyltin oxides) are environmentally persistent and bioaccumulative . Proper handling and disposal protocols are essential to mitigate ecological risks.

Future Research Directions

-

Catalyst Optimization : Exploring ligand variations to enhance reaction efficiency.

-

Green Chemistry Applications : Developing recyclable tin byproducts to reduce waste.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Reagent in Organic Synthesis : TBT-CN is utilized as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds. Its ability to engage in substitution and reduction reactions makes it valuable in synthetic chemistry.

-

Synthetic Routes : It can be synthesized through the reaction of tributylstannyl lithium with cyanogen bromide under inert conditions:

Biology

- Enzyme Inhibition : TBT-CN has been studied for its potential effects on biological systems, including its role in inhibiting certain enzymes. This property is crucial for understanding its impact on metabolic pathways.

- Interaction with Nuclear Receptors : The compound interacts primarily with nuclear receptors such as the retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor γ (PPARγ). These interactions can alter gene expression related to development and metabolism, influencing various cellular processes.

Medicine

- Drug Development : Ongoing research explores TBT-CN's potential use in drug development, particularly targeting specific molecular pathways involved in metabolic disorders and endocrine functions.

- Toxicological Studies : Due to its classification as a Persistent, Bioaccumulative, and Toxic (PBT) substance, studies have focused on its toxicological implications, revealing risks associated with endocrine disruption and reproductive toxicity .

Endocrine Disruption Study

A laboratory study involving rodents exposed to TBT-CN showed significant alterations in reproductive hormone levels, leading to impaired fertility outcomes. This study concluded that TBT-CN's action on nuclear receptors could disrupt normal endocrine function, highlighting its potential risks to reproductive health .

Lipid Metabolism Research

Research focused on the impact of TBT-CN on lipid metabolism demonstrated that exposure led to increased lipid accumulation and altered expression of genes involved in lipid homeostasis. This suggests a potential role for TBT-CN in metabolic disorders such as obesity and insulin resistance .

Wirkmechanismus

The mechanism of action of tributylstannanecarbonitrile involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. It can form stable complexes with various substrates, facilitating reactions such as radical formation and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Tributyltin hydride: Similar in structure but lacks the carbonitrile group.

Tributyltin chloride: Contains a chloride group instead of a carbonitrile group.

Tributyltin oxide: Contains an oxide group instead of a carbonitrile group.

Uniqueness: Tributylstannanecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to other organotin compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in both research and industrial settings.

Biologische Aktivität

Overview

Tributylstannanecarbonitrile, also known as tributyltin cyanide (TBT-CN), is an organotin compound characterized by a tin atom bonded to three butyl groups and a carbonitrile group. Its unique structure imparts distinct biological activities, particularly in interactions with cellular receptors and metabolic pathways. This article explores the biological activity of TBT-CN, focusing on its mechanisms of action, biochemical properties, and toxicological implications.

Target Receptors

TBT-CN interacts primarily with nuclear receptors, including:

- Retinoic Acid Receptor RXR-alpha : Modulates gene expression related to development and metabolism.

- Peroxisome Proliferator-Activated Receptor γ (PPARγ) : Influences lipid metabolism and energy homeostasis.

These interactions can lead to alterations in gene transcription, affecting various cellular processes such as differentiation, proliferation, and apoptosis.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Lipid Metabolism : TBT-CN has been shown to disrupt normal lipid metabolic processes, potentially leading to obesity and insulin resistance.

- Cell Signaling : It modulates signaling pathways that regulate cell growth and survival, impacting overall cellular health .

Cellular Effects

TBT-CN exhibits significant effects on various cell types. Its interaction with RXR and PPARγ can lead to:

- Changes in gene expression affecting metabolic pathways.

- Alterations in cellular signaling that may result in toxic effects at higher concentrations.

Dosage Effects

The biological effects of TBT-CN are dose-dependent:

- Low Doses : May induce subtle changes in metabolism and gene expression.

- High Doses : Associated with toxicity, including endocrine disruption and developmental abnormalities .

Toxicological Implications

TBT-CN is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance. It poses significant risks to human health and the environment due to its potential for bioaccumulation and long-term ecological impacts. Studies have indicated that exposure can lead to:

- Endocrine Disruption : Alterations in hormone signaling pathways.

- Reproductive Toxicity : Impairment of reproductive functions in animal models.

- Developmental Abnormalities : Effects on fetal development observed in various studies .

Case Studies

-

Endocrine Disruption Study

In a laboratory study involving rodents exposed to TBT-CN, researchers observed significant alterations in reproductive hormone levels, leading to impaired fertility outcomes. The study concluded that TBT-CN's action on nuclear receptors could disrupt normal endocrine function. -

Lipid Metabolism Research

Another study focused on the impact of TBT-CN on lipid metabolism in cell cultures. The results indicated that exposure led to increased lipid accumulation and altered expression of genes involved in lipid homeostasis, suggesting a role in metabolic disorders .

Comparative Analysis

A comparison of TBT-CN with similar organotin compounds highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C12H21N | Interacts with RXR and PPARγ; alters metabolism |

| Tributyltin chloride | C12H27Cl | Similar toxicity profile; lacks carbonitrile group |

| Tributyltin oxide | C12H27O | Different reactivity; less impact on metabolic pathways |

Eigenschaften

IUPAC Name |

tributylstannylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAQHAKWKXYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176201 | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-92-2 | |

| Record name | Tributylstannanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.